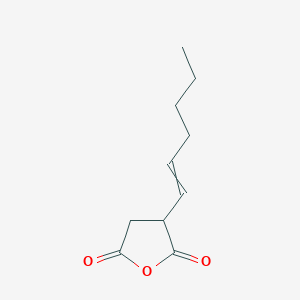
Hexenyl succinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexenyl succinic anhydride is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry Applications
Hexenyl succinic anhydride serves as a valuable component in polymer chemistry, particularly in enhancing the properties of thermosetting resins and coatings. Its applications include:
- Curing Agent for Epoxy Resins : this compound acts as a hardener for epoxy systems, providing improved mechanical properties and resistance to moisture absorption. This application is critical in the production of high-performance coatings and adhesives used in construction and automotive industries.
- Modification of Polymer Properties : The incorporation of this compound into polymer matrices can enhance thermal stability and reduce melt flow rates during processing. This is particularly beneficial in producing durable plastic materials that require specific performance characteristics under heat and stress conditions .
Recent studies have highlighted the effectiveness of this compound derivatives as corrosion inhibitors. Specifically, nitrogen-containing derivatives synthesized from this compound demonstrate significant adsorption properties on metal surfaces, providing enhanced protection against corrosive environments.
- Case Study : A study investigated the corrosion protection offered by diethylamide derivatives of hexenyl succinic acid on steel substrates exposed to saline conditions. The results indicated that these derivatives outperformed traditional corrosion inhibitors, with protection durations extending up to 150 days in seawater environments .
Data Table: Corrosion Protection Performance
| Inhibitor Type | Protection Duration (Days) |
|---|---|
| Hexenyl Succinic Acid Derivative | 150 (seawater) |
| Traditional Inhibitor (NG-203R) | 100 (seawater) |
Reactive Intermediates in Organic Synthesis
This compound is also utilized as a reactive intermediate in organic synthesis, facilitating the formation of various chemical compounds through reactions such as esterification and amidation.
- Applications in Synthesis : The compound can be reacted with alcohols or amines to produce esters or amides that have applications in pharmaceuticals and agrochemicals. For instance, the synthesis of nitrogen-containing derivatives has shown potential uses as functional additives in coatings and adhesives .
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-hex-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
MHALQPUFCVTXKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















